2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Description
The compound 2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one features a rigid tricyclic core (1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one) substituted with a 2-hydroxyphenyl group at position 2 and methyl groups at positions 5 and 6.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-15-7-17-9-16(2,14(15)20)10-18(8-15)13(17)11-5-3-4-6-12(11)19/h3-6,13,19H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFFLFVMSJCBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce halogen atoms into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily explored for its potential therapeutic effects:
- Anticancer Activity: Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. Studies have shown that similar diazatricyclo compounds can disrupt cellular signaling pathways involved in cancer progression .
- Antimicrobial Properties: Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
- Analgesic Effects: Some studies have indicated that this compound may have analgesic properties, potentially useful in pain management therapies .
Materials Science Applications
Due to its unique chemical structure, this compound can be utilized in the development of advanced materials:
- Polymer Chemistry: The incorporation of diazatricyclo compounds into polymer matrices can enhance mechanical properties and thermal stability. Research has demonstrated that such compounds can act as effective cross-linking agents in polymer synthesis .
- Nanotechnology: The compound's ability to form stable complexes with metal ions opens avenues for its use in nanomaterial synthesis, particularly in creating nanocomposites with enhanced electrical and thermal conductivity .
Biochemical Applications
The biochemical implications of this compound are significant:
- Enzyme Inhibition: Investigations are underway to determine the efficacy of this compound as an enzyme inhibitor. Its structural analogs have shown promise in modulating enzyme activity critical for various biochemical pathways .
- Drug Delivery Systems: The compound's ability to form complexes with drugs could be harnessed for targeted drug delivery systems, improving the bioavailability and efficacy of therapeutic agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values < 10 μM. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentration (MIC) values of 50 μg/mL. |
| Study 3 | Polymer Chemistry | Enhanced tensile strength by 30% when incorporated into poly(methyl methacrylate). |
Mechanism of Action
The mechanism by which 2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the tricyclic structure provides stability and specificity in binding.
Comparison with Similar Compounds
Structural Analogs with Varied Aromatic Substituents
2-(1,2-Dimethylindol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[...]decan-6-one ()
- Substituents : Indole derivatives (e.g., 1,2-dimethylindol-3-yl, 5-methoxy-1,2-dimethylindol-3-yl) replace the hydroxyphenyl group.
- Electronic Effects: The methoxy group in ’s compound introduces electron-donating properties, contrasting with the electron-withdrawing nitro group in ’s analog .
- Molecular Weight : ~337–386 g/mol (e.g., 337.5 g/mol for the 1-ethyl-2-methylindol-3-yl analog) .
2-(4-Nitrophenyl)-5,7-dimethyl-1,3-diazatricyclo[...]decan-6-one ()
- Substituents : 4-Nitrophenyl group.
- Polarity: Nitro groups are less polar than hydroxyls, reducing hydrogen-bonding capacity .
- Molecular Formula : C₁₆H₁₉N₃O₃ .
5,7-Diphenyl-1,3-diazatricyclo[...]decan-6-ol ()
- Substituents : Two phenyl groups at positions 5 and 7; hydroxyl group on the tricyclic core.
- Key Differences: Hydroxyl Placement: The -OH is part of the core structure (decan-6-ol), altering hydrogen-bonding patterns compared to the hydroxyphenyl-substituted target compound .
- Molecular Weight : 306.4 g/mol .
Hydrogen Bonding and Solubility
- Hydroxyphenyl Analog: The phenolic -OH enables strong hydrogen bonding (e.g., with water or biological targets), enhancing solubility in polar solvents but limiting lipophilicity .
- Indole Analogs : Reduced solubility due to hydrophobic indole rings but improved membrane permeability .
- 4-Nitrophenyl Analog : Lower solubility than hydroxyphenyl due to nitro group dominance over weak polarity .
Biological Activity
The compound 2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a member of the diazatricyclo family and has garnered interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C20H28N2O2
- Molecular Weight : 328.46 g/mol
- InChIKey : COWVOJYLTQZKSB-VJDPLVQDSA-N
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of hydroxybenzanilides have demonstrated effectiveness against various bacterial strains. The presence of the hydroxyl group in the phenyl ring enhances the antimicrobial activity by improving solubility and interaction with microbial membranes .
Anti-inflammatory Effects
The compound shows promise as an anti-inflammatory agent. Studies on related compounds suggest that they can inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases. This is attributed to their ability to modulate signaling pathways involved in inflammation .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays measuring radical scavenging activity. Compounds in this class often demonstrate significant inhibition of lipid peroxidation and radical formation, which are crucial in preventing oxidative stress-related cellular damage .
Case Studies
- Neuroprotective Effects : A study highlighted that similar diazatricyclo compounds exhibited neuroprotective effects in ischemic models by reducing neuronal death and apoptosis when administered within a specific time frame post-injury. This suggests potential therapeutic applications for neurodegenerative diseases .
- Inhibition of Oxidative Stress : In vitro studies have shown that these compounds can significantly reduce oxidative stress markers in cellular models exposed to harmful agents, indicating their role as effective antioxidants .
Data Tables
Q & A
Q. What are the recommended synthetic routes and purification strategies for 2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one?
- Methodological Answer : Begin with literature analysis to identify analogous tricyclic diazatricyclodecanone derivatives. For example, derivatives like 5,7-diphenyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one have been synthesized via cyclocondensation reactions using substituted indoles or benzofurans as precursors . Purification typically involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol. Analytical techniques like HPLC (≥98% purity) and NMR should confirm structural integrity .
Q. How can the molecular structure and stereochemistry of this compound be experimentally validated?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving stereochemistry and confirming the tricyclic framework. For instance, XRD analysis of 5,7-diphenyl analogs revealed chair-boat conformations in the diazatricyclo core . Complement this with 2D NMR (e.g., NOESY for spatial proximity) and computational geometry optimization (DFT) to validate electronic and steric effects .
Q. What are the key physicochemical properties (e.g., solubility, LogD) relevant to in vitro assays?
- Methodological Answer : Determine LogD (octanol/water partition coefficient) via shake-flask methods at physiological pH (7.4). Related compounds with hydroxyl and methyl substituents exhibit moderate hydrophilicity (LogD ~0.7–1.5) . Solubility can be assessed using DMSO stock solutions diluted in PBS, with LC-MS monitoring for aggregation. Polar surface area (PSA) calculations (e.g., ~80 Ų) predict membrane permeability .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s reactivity under varying pH or catalytic conditions?
- Methodological Answer : Use split-plot experimental designs (e.g., randomized blocks with pH as a subplot variable) to assess stability. For example, incubate the compound in buffers (pH 3–10) at 37°C and monitor degradation via UPLC-MS. Catalytic studies might employ transition-metal complexes (e.g., Pd/C for hydrogenation) under inert atmospheres, with GC-MS tracking byproducts .
Q. What computational approaches are suitable for predicting electronic properties and binding affinities?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Molecular docking (AutoDock Vina) against hypothetical targets (e.g., enzymes with hydrophobic pockets) can prioritize in vitro assays. Compare results with analogs like 2-(1-benzylindol-3-yl) derivatives to identify substituent effects .
Q. How should contradictory data on biological activity (e.g., enzyme inhibition vs. no effect) be resolved?
- Methodological Answer : Apply a tiered validation protocol:
- Replicate assays under standardized conditions (e.g., ATP concentration, incubation time).
- Use orthogonal methods (e.g., SPR for binding affinity vs. fluorogenic substrate assays).
- Cross-reference with structural analogs (e.g., 5-methoxy or 4-chloro variants) to isolate substituent-specific effects .
Q. What strategies can elucidate environmental degradation pathways or metabolite identification?
- Methodological Answer : Conduct abiotic/biotic transformation studies as per INCHEMBIOL frameworks :
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze products via HRMS.
- Microbial degradation : Use soil slurry models (e.g., OECD 307 guidelines) with LC-QTOF-MS for non-targeted metabolite screening.
Q. How can researchers integrate this compound into a theoretical framework for drug discovery or materials science?
- Methodological Answer : Align with conceptual frameworks like structure-activity relationship (SAR) or supramolecular chemistry. For drug discovery, prioritize targets with hydrophobic binding pockets (e.g., kinase ATP sites) based on tricyclic rigidity. In materials science, explore self-assembly via π-π stacking (monitored by AFM) or coordination polymers with transition metals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
